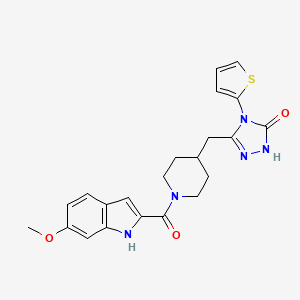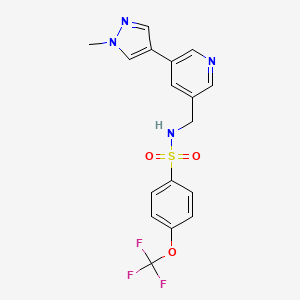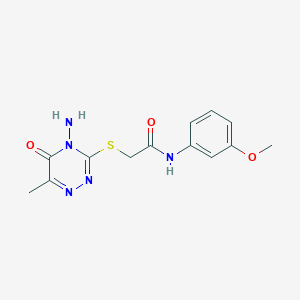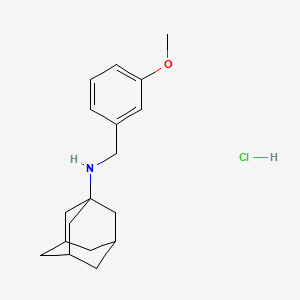
2-Chloro-5-ethynyl-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-ethynyl-1,3-difluorobenzene is an organic compound with the molecular formula C8H3ClF2 It is a derivative of benzene, characterized by the presence of chlorine, ethynyl, and difluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethynyl-1,3-difluorobenzene typically involves the following steps:
Ethynylation: The addition of an ethynyl group to the benzene ring.
Fluorination: The incorporation of fluorine atoms into the benzene ring.
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation, ethynylation, and fluorination processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethynyl-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as halogens or sulfonyl chlorides.
Addition Reactions: Reagents such as hydrogen, halogens, or organometallic compounds are used under conditions like catalytic hydrogenation or halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon bonds.
Scientific Research Applications
2-Chloro-5-ethynyl-1,3-difluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Applications in materials science, such as the synthesis of polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethynyl-1,3-difluorobenzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in reactions that form new bonds, while the chlorine and fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biological and chemical processes, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-bromo-1,3-difluorobenzene
- 2-Chloro-5-iodo-1,3-difluorobenzene
- 2-Chloro-5-methyl-1,3-difluorobenzene
Uniqueness
2-Chloro-5-ethynyl-1,3-difluorobenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-chloro-5-ethynyl-1,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2/c1-2-5-3-6(10)8(9)7(11)4-5/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEFVVJPHTWNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
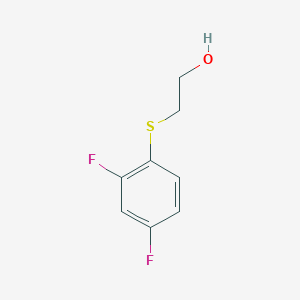
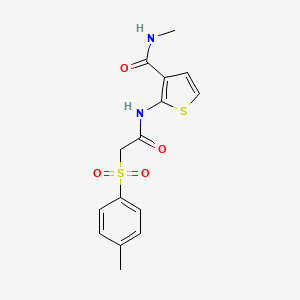
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2701037.png)
![[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]methylzinc iodide solution](/img/structure/B2701040.png)
![4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2701041.png)
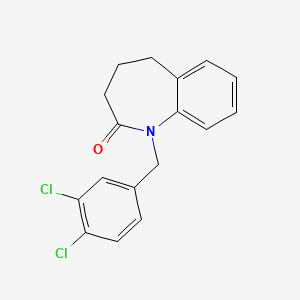
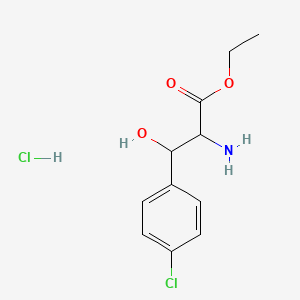
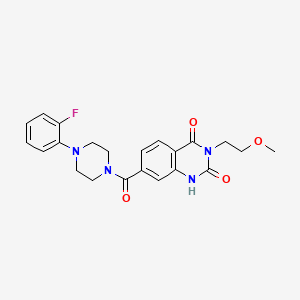
![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)
![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)
